1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxane ring, a phenyl group, a thiophene ring, and a urea moiety
Preparation Methods
The synthesis of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine with thiophene-2-carbonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and reagents like triethylamine, PCC, and LiAlH4. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and urea moiety can form hydrogen bonds with active sites, while the phenyl and thiophene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea can be compared with similar compounds such as:
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(furan-2-yl)urea: This compound features a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(pyridin-2-yl)urea: The presence of a pyridine ring introduces basicity and potential for coordination with metal ions.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(20-16-7-4-12-24-16)19-13-18(22,14-5-2-1-3-6-14)15-8-10-23-11-9-15/h1-7,12,15,22H,8-11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOHIXBDZMURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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